![molecular formula C19H13NO4 B15243634 2-([1,1'-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde](/img/structure/B15243634.png)
2-([1,1'-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde is an organic compound that features a biphenyl group linked to a nitrobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde typically involves the reaction of 4-hydroxybiphenyl with 5-nitrobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-([1,1’-Biphenyl]-4-yloxy)-5-nitrobenzoic acid.
Reduction: 2-([1,1’-Biphenyl]-4-yloxy)-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl moiety may facilitate binding to hydrophobic pockets in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler structure without the nitro and aldehyde groups.
4-Hydroxybiphenyl: Lacks the nitrobenzaldehyde moiety.
5-Nitrobenzaldehyde: Does not contain the biphenyl group.
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde is unique due to the presence of both the biphenyl and nitrobenzaldehyde functionalities, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C19H13NO4 |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
5-nitro-2-(4-phenylphenoxy)benzaldehyde |
InChI |
InChI=1S/C19H13NO4/c21-13-16-12-17(20(22)23)8-11-19(16)24-18-9-6-15(7-10-18)14-4-2-1-3-5-14/h1-13H |
InChI Key |
LKCSOPYJOGYBNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


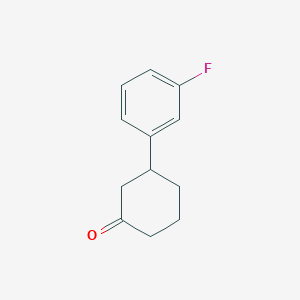
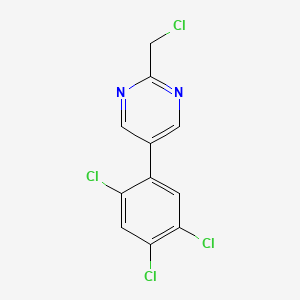
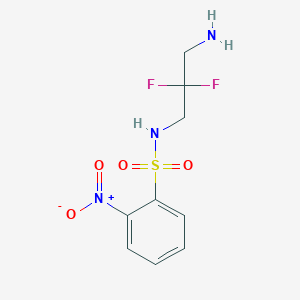
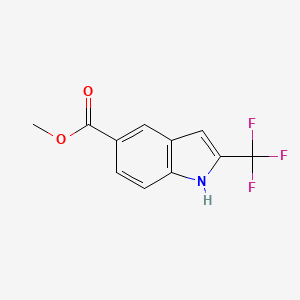

![(3R,4R)-3-((tert-Butyldimethylsilyl)oxy)-7-chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B15243603.png)

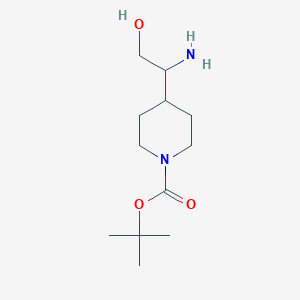
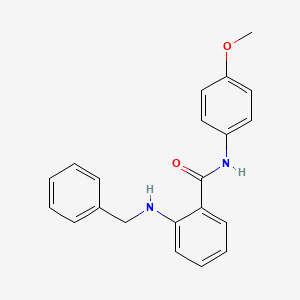
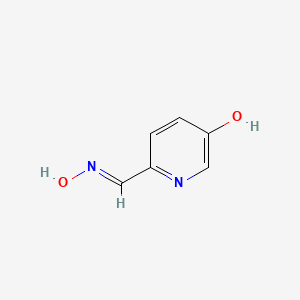
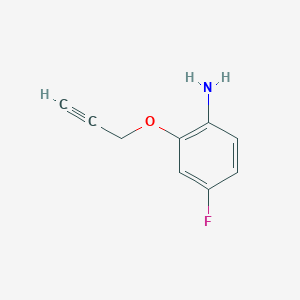
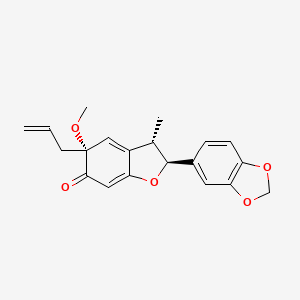
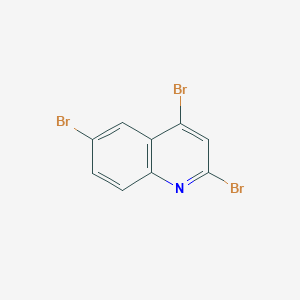
![tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B15243647.png)
